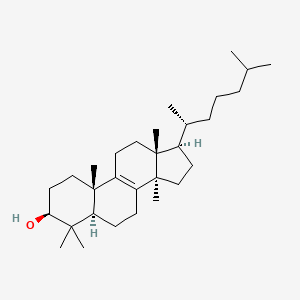

Dihydrolanosterol

Descripción general

Descripción

Juega un papel importante en la vía de biosíntesis del colesterol y puede ser desmetilado por la esterol 14alfa-desmetilasa del citocromo P450 de mamíferos o levaduras . Este compuesto es crucial en varios procesos biológicos y ha sido objeto de una amplia investigación debido a sus propiedades y aplicaciones únicas.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Synthesis

Dihydrolanosterol is produced from lanosterol through the reduction of the C-24-C-25 double bond. This transformation is crucial in the cholesterol biosynthetic pathway, which has implications for understanding metabolic disorders and developing therapeutic agents.

Table 1: Key Steps in Cholesterol Biosynthesis

| Step | Compound | Enzyme | Role in Metabolism |

|---|---|---|---|

| 1 | Squalene | Squalene epoxidase | Initiates sterol synthesis |

| 2 | Lanosterol | Lanosterol synthase | Precursor to various sterols |

| 3 | This compound | 24,25-Dihydrolanosterol reductase | Intermediate before cholesterol formation |

| 4 | Cholesterol | Various enzymes | Essential for cell membrane structure |

Smith-Lemli-Opitz Syndrome

This compound has been studied in the context of Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder characterized by impaired cholesterol biosynthesis. Research indicates that levels of this compound may serve as biomarkers for disease severity in SLOS patients. In a study analyzing plasma samples from SLOS patients, it was found that certain sterols, including this compound, correlated with clinical outcomes and could be utilized for prognostic purposes in clinical trials .

Cholesterol Metabolism Disorders

The exploration of this compound's role in cholesterol metabolism has led to insights into various metabolic disorders. For example, disruptions in the enzymatic pathways involving this compound have been implicated in conditions such as hypercholesterolemia and cardiovascular diseases. By understanding these pathways, researchers aim to develop targeted therapies that can modulate cholesterol levels effectively .

Drug Development

This compound's structural properties make it a candidate for drug development aimed at regulating cholesterol levels. The compound's role as an intermediate suggests potential for creating inhibitors that target specific enzymes in the cholesterol synthesis pathway. For instance, compounds that mimic this compound could be designed to inhibit hydroxymethyl glutaryl-CoA reductase, an enzyme critical for cholesterol synthesis, similar to existing statin medications .

Antioxidant Properties

Recent studies have indicated that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Research on its effects on cellular models has shown potential for reducing oxidative damage, suggesting its application in neuroprotective therapies .

Isolation and Analytical Methods

The isolation of this compound from natural sources such as lanolin has been achieved using advanced chromatographic techniques. A notable method involves countercurrent chromatography, which allows for the effective separation of this compound from other sterols with high purity levels .

Mecanismo De Acción

El dihidrolanosterol ejerce sus efectos a través de su participación en la vía de biosíntesis del colesterol. Se convierte a partir del lanosterol por la enzima DHCR24, que cataliza la reducción del enlace Δ24 . Esta conversión es un paso crucial en la producción de colesterol y otros intermediarios de esteroles. Los objetivos y vías moleculares implicados incluyen las proteínas de unión al elemento regulador de esteroles (SREBP) y los receptores X del hígado (LXR), que regulan la homeostasis del colesterol y el metabolismo de los lípidos .

Compuestos similares:

Lanosterol: El precursor del dihidrolanosterol, que participa en los pasos iniciales de la biosíntesis del colesterol.

Desmosterol: Un intermediario en la vía de biosíntesis del colesterol, similar en estructura al dihidrolanosterol.

Zimosterol: Otro intermediario de esterol en la vía, que difiere por la presencia de enlaces dobles adicionales.

Singularidad: El dihidrolanosterol es único debido a su papel específico en el paso de reducción catalizado por DHCR24. A diferencia de otros intermediarios de esteroles, está directamente implicado en la conversión del lanosterol en colesterol, lo que lo convierte en un componente crítico de la vía de biosíntesis .

Análisis Bioquímico

Biochemical Properties

Dihydrolanosterol interacts with various enzymes and proteins in biochemical reactions. It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . This interaction is essential for the conversion of this compound into other sterols in the cholesterol biosynthesis pathway .

Cellular Effects

This compound influences cell function through its role in cholesterol synthesis. Cholesterol, the end product of the pathway that this compound is part of, is a vital component of cell membranes, affecting their fluidity and integrity .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion into other sterols. The enzyme DHCR24 catalyzes the reduction of the Δ24 bond in lanosterol, converting it into this compound . This conversion is a key step in the cholesterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are closely tied to its role in cholesterol synthesis. As an intermediate in this pathway, the presence and concentration of this compound can influence the rate and efficiency of cholesterol production .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It is produced from lanosterol by the action of the enzyme DHCR24 . From this compound, further reactions lead to the production of cholesterol .

Subcellular Localization

The subcellular localization of this compound is likely to be within the endoplasmic reticulum, where the enzymes involved in cholesterol synthesis are located

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dihidrolanosterol se puede sintetizar a partir del lanosterol mediante la reducción del enlace Δ24. Esta reducción está catalizada por la enzima DHCR24 (esterol-Δ24-reductasa), que participa en la vía de Kandutsch–Russell de la síntesis del colesterol . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores específicos para facilitar el proceso de reducción.

Métodos de producción industrial: En entornos industriales, el dihidrolanosterol se puede separar y purificar de la lanolina mediante cromatografía contracorriente de alto rendimiento. Este método implica la saponificación de la lanolina seguida de extracción con hexano. El extracto resultante se somete entonces a un proceso de elución de doble modo utilizando un sistema de disolventes compuesto de n-heptano, acetonitrilo y acetato de etilo . Esta técnica permite la purificación simultánea de lanosterol, dihidrolanosterol y colesterol con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrolanosterol sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su transformación en otros intermediarios de esteroles en la vía de biosíntesis del colesterol.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar el dihidrolanosterol.

Reducción: Como se mencionó anteriormente, la reducción del lanosterol a dihidrolanosterol está catalizada por DHCR24.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo esterólico, a menudo facilitadas por catalizadores y condiciones de reacción específicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios de esteroles como el desmosterol, el zimosterol y el latosterol .

Comparación Con Compuestos Similares

Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.

Desmosterol: An intermediate in the cholesterol biosynthesis pathway, similar in structure to this compound.

Zymosterol: Another sterol intermediate in the pathway, differing by the presence of additional double bonds.

Uniqueness: this compound is unique due to its specific role in the reduction step catalyzed by DHCR24. Unlike other sterol intermediates, it is directly involved in the conversion of lanosterol to cholesterol, making it a critical component of the biosynthesis pathway .

Actividad Biológica

Dihydrolanosterol (DHL) is a significant intermediate in the cholesterol biosynthetic pathway, specifically in the conversion of lanosterol to cholesterol. It plays a crucial role in various biological processes, including cholesterol homeostasis and cellular signaling. This article summarizes the biological activities of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is produced through the action of the enzyme 24-dehydrocholesterol reductase (DHCR24), which reduces lanosterol at the C24 position. This compound is not only a precursor to cholesterol but also exhibits unique biological activities that influence various metabolic pathways.

1. Regulation of Cholesterol Synthesis

This compound has been shown to influence the degradation of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. Research indicates that both lanosterol and DHL can accelerate HMGCR degradation, particularly under hypoxic conditions where sterol levels fluctuate significantly .

Table 1: Effects of this compound on HMGCR Degradation

2. Interaction with Sterol Regulatory Element-Binding Proteins (SREBPs)

This compound does not activate SREBP-2, which is responsible for regulating cholesterol synthesis genes. This suggests that while DHL contributes to HMGCR turnover, its role in SREBP-2 modulation is limited . The ability to selectively regulate different pathways highlights its potential as a target for therapeutic interventions in cholesterol-related disorders.

3. Role in Hypoxia Response

Under hypoxic conditions, the demethylation rates of both lanosterol and DHL are reduced, indicating their potential role as oxygen sensors within cells . This response could be vital for maintaining cellular homeostasis during metabolic stress.

Case Study 1: Smith-Lemli-Opitz Syndrome (SLOS)

In patients with SLOS, characterized by mutations in the DHCR7 gene leading to decreased cholesterol levels and increased 7-dehydrocholesterol (7-DHC), this compound levels were found to be altered. The accumulation of intermediates like DHL may contribute to the pathophysiology observed in these patients .

Table 2: Sterols and Their Levels in SLOS Patients

| Sterol | Normal Range | SLOS Patients' Levels |

|---|---|---|

| Cholesterol | Normal | Decreased |

| 7-Dehydrocholesterol | Normal | Increased |

| This compound | Normal | Altered |

This case study emphasizes the importance of this compound in understanding metabolic disorders related to cholesterol biosynthesis.

Case Study 2: Hepatocellular Carcinoma (HCC)

Research has indicated that chronic disruption of cholesterol synthesis due to genetic modifications affecting enzymes like CYP51 can lead to liver diseases such as HCC. The role of intermediates like DHL in this context remains an area for further investigation, particularly regarding their potential protective or detrimental effects on liver health .

Propiedades

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYKEVPFYHDOH-BQNIITSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000181 | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-62-9 | |

| Record name | Dihydrolanosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROLANOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydrolanosterol serves as a key intermediate in the cholesterol biosynthesis pathway. It is derived from lanosterol through a reduction reaction and is subsequently converted to cholesterol via a series of enzymatic modifications. [, , ]

A: Yes, this compound is a substrate for lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the removal of the 14α-methyl group during cholesterol biosynthesis. [, , , , , , , , ]

A: Yes, studies have shown that the accumulation of this compound, often caused by inhibition of CYP51, can significantly disrupt cholesterol homeostasis. This disruption can lead to the upregulation of cholesterol synthesis genes and alter the composition of sterols within the cell. [, , , ]

A: Research indicates that high levels of this compound can promote cell proliferation. This effect was observed in CYP51 knockout HepG2 cells, where the accumulation of this compound coincided with enhanced cancer and cell cycle pathways, potentially through the modulation of the WNT/NFKB signaling pathway. []

A: this compound has a molecular formula of C30H52O and a molecular weight of 428.75 g/mol. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of this compound. [, , , ]

A: this compound acts as a substrate for CYP51, binding to its active site and undergoing a three-step oxidative demethylation reaction that is crucial for cholesterol biosynthesis. [, , , , , , , ]

ANone: The provided research papers do not contain specific details on computational chemistry studies, simulations, calculations, or QSAR models related to this compound.

A: Studies have shown that the presence of a double bond at the Δ7 or Δ8 position in the sterol structure is essential for 14α-demethylation by CYP51. Saturated sterols and those with a Δ6 double bond are not effectively metabolized. [, , ]

A: The C4-methyl groups in this compound are significant for its interaction with CYP51 and subsequent demethylation. Plant CYP51 enzymes cannot demethylate sterols with a C4-methyl group, highlighting the difference in substrate specificity between plant and animal/fungal CYP51. [, ]

A: Yes, studies indicate that the oxidation state at the C-32 position of this compound influences its interaction with CYP51. While 32-hydroxylated this compound serves as a substrate, modifications like 32-oxo-dihydrolanosterol can impact its metabolism. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of this compound and do not provide detailed information on its stability under various conditions or formulation strategies.

ANone: The provided research papers primarily focus on scientific research and do not encompass SHE regulations.

ANone: The provided research papers primarily focus on this compound as an intermediate in the cholesterol biosynthesis pathway and do not extensively cover its pharmacokinetics or pharmacodynamics.

A: Yes, a mouse knockout model of the CYP51 enzyme has been developed, which exhibits significant accumulation of lanosterol and this compound. This model has been valuable in studying the effects of CYP51 deficiency and the role of these sterol intermediates in embryonic development. [, ]

A: Yes, studies have identified mutations in the CYP51 gene in fungal species like Candida albicans that confer resistance to azole antifungal drugs, which target CYP51. These mutations often alter the binding site of the enzyme, reducing the effectiveness of the inhibitors and potentially impacting this compound metabolism. [, ]

A: While this compound itself is a natural intermediate in cholesterol biosynthesis, its excessive accumulation due to enzymatic deficiencies or inhibition can have detrimental effects. The mouse CYP51 knockout model exhibited embryonic lethality, indicating the importance of tightly regulated this compound levels during development. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of this compound and do not provide detailed information on drug delivery or targeting strategies.

A: Yes, elevated levels of this compound in serum have been linked to an increased risk of developing type 2 diabetes. This suggests that this compound could potentially serve as a biomarker for predicting the onset of this metabolic disorder. []

A: this compound is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation and identification of different sterols based on their retention times and mass-to-charge ratios. [, , , , ]

A: One challenge in analyzing this compound, particularly in complex samples like wool wax, is the potential interference from other 4,4-dimethyl-substituted sterols, such as dihydroagnosterol esters. Careful method optimization and the use of appropriate standards are essential for accurate quantification. []

ANone: The provided research papers do not specifically address the environmental impact or degradation of this compound.

ANone: The provided research papers do not provide information on the dissolution or solubility characteristics of this compound.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on the validation procedures for the analytical methods employed.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on quality control and assurance measures.

ANone: The provided research papers do not contain information about the potential immunogenicity of this compound or strategies for immunogenicity modulation.

ANone: The provided research papers do not provide information on potential interactions between this compound and drug transporters.

ANone: As an endogenous intermediate in the cholesterol biosynthesis pathway, this compound is inherently biocompatible. Its biodegradation likely occurs through the natural metabolic processes involved in cholesterol synthesis and breakdown.

ANone: The provided research papers focus on this compound's role within the cholesterol biosynthesis pathway and do not delve into potential alternatives or substitutes.

ANone: The provided research papers primarily focus on scientific findings and do not cover recycling or waste management strategies.

ANone: The research highlights the importance of various tools and resources for studying this compound and related compounds. These include:

- Genetically modified organisms: Knockout mouse models, such as the CYP51 knockout, are crucial for investigating the in vivo effects of this compound accumulation and the role of CYP51 in development. [, ]

- Cell lines: Human cell lines, such as HepG2 cells, are valuable tools for studying the impact of this compound on cellular processes like proliferation and gene regulation. []

- Analytical techniques: GC-MS and NMR spectroscopy are essential for identifying, characterizing, and quantifying this compound in various biological samples. [, , , ]

ANone: Research on this compound has significantly advanced our understanding of cholesterol biosynthesis. Key milestones include:

- Identification of this compound as a key intermediate in the cholesterol biosynthesis pathway. [, , ]

- Characterization of the interaction between this compound and CYP51, a crucial enzyme in cholesterol biosynthesis. [, , , , , , ]

- Development of a CYP51 knockout mouse model to study the in vivo effects of this compound accumulation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.